
13,14-dihydro-15-keto Prostaglandin E1-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,14-dihydro-15-keto Prostaglandin E1-d4 is a deuterated analog of 13,14-dihydro-15-keto Prostaglandin E1. This compound is primarily used as an internal standard for the quantification of 13,14-dihydro-15-keto Prostaglandin E1 in various analytical applications . The presence of deuterium atoms at specific positions in the molecule enhances its stability and allows for precise quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
准备方法
The synthesis of 13,14-dihydro-15-keto Prostaglandin E1-d4 involves the incorporation of deuterium atoms into the parent compound, 13,14-dihydro-15-keto Prostaglandin E1. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms at the 3, 3’, 4, and 4’ positions of the molecule is achieved through a deuterium exchange reaction.
Purification: The resulting deuterated compound is purified using chromatographic techniques to achieve high purity levels (≥99% deuterated forms).
Industrial production methods for this compound are not widely documented, but the principles of deuterium exchange and chromatographic purification are likely employed on a larger scale.
化学反应分析
13,14-dihydro-15-keto Prostaglandin E1-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 15-keto derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the keto group to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields 15-keto derivatives, while reduction results in hydroxylated products.
科学研究应用
13,14-dihydro-15-keto Prostaglandin E1-d4 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS for the quantification of 13,14-dihydro-15-keto Prostaglandin E1.
Biological Studies: The compound is used in studies investigating the metabolism and biological activity of prostaglandins.
Medical Research: Research involving prostaglandin analogs for therapeutic purposes, such as anti-inflammatory and vasodilatory effects, often utilizes this compound as a reference standard.
作用机制
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin E1-d4 is similar to that of its parent compound, 13,14-dihydro-15-keto Prostaglandin E1. It acts by binding to prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels . This cascade results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses .
相似化合物的比较
13,14-dihydro-15-keto Prostaglandin E1-d4 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise quantification. Similar compounds include:
13,14-dihydro Prostaglandin E1: A biologically active metabolite of Prostaglandin E1 with comparable potency.
15-keto Prostaglandin E1: Another metabolite formed through the oxidation of Prostaglandin E1.
13,14-dihydro-15-keto Prostaglandin F2α: A related compound formed by the reduction of the C-13,14 double bond in 15-keto Prostaglandin F2α.
These compounds share similar biological activities but differ in their specific chemical structures and deuterium content.
属性
分子式 |
C20H34O5 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1/i5D2,8D2 |
InChI 键 |
CDUVSQMTLOYKTR-GBXRSTSUSA-N |
手性 SMILES |
[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC)C([2H])([2H])CC(=O)O |
规范 SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






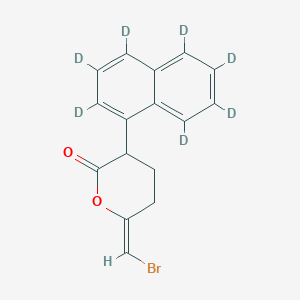

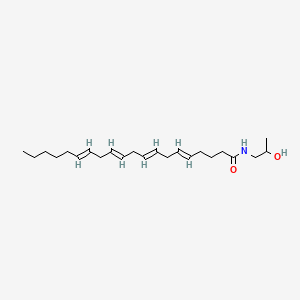
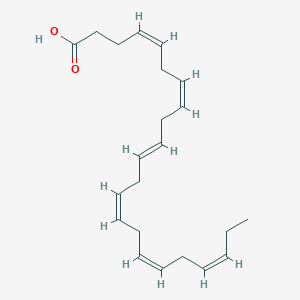
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

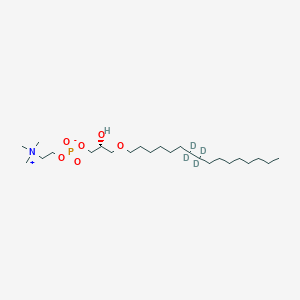
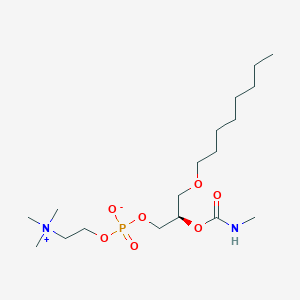
![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)

